![molecular formula C19H21N5O2 B2711109 乙酸1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-甲酸乙酯 CAS No. 393845-35-7](/img/structure/B2711109.png)

乙酸1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

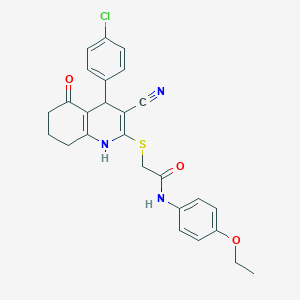

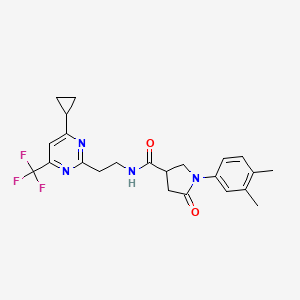

Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have shown significant biological importance . These compounds have been evaluated for in vitro cytotoxic activity against various cancer cell lines, and some have shown promising results .

Molecular Structure Analysis

While the specific molecular structure analysis for this compound is not available in the retrieved papers, it is known that the structure of pyrazolo[3,4-d]pyrimidines is an isostere of purines . This structure is known to exhibit promising pharmacological properties .Physical And Chemical Properties Analysis

The boiling point of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is predicted to be 517.7±50.0 °C . Other physical and chemical properties are not detailed in the retrieved papers.科学研究应用

- Researchers have investigated the potential of this compound as an antitubercular agent. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, novel analogues were designed with promising activity against tuberculosis .

- The carboxamide derivatives derived from 5-aminopyrazoles have been evaluated against fungal strains. These compounds were found to inhibit succinate dehydrogenase, suggesting their potential as antifungal agents .

- Novel pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have demonstrated good inhibitory effects against cancer cells. Their IC50 values compare favorably to the well-known anticancer drug sorafenib .

- Researchers have explored various synthetic methods to obtain 1H-pyrazolo[3,4-b]pyridine derivatives. These methods include assembling the pyrazolopyridine system from preformed pyrazole or pyridine precursors. Advantages and drawbacks of these approaches have been systematically considered .

- Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can exist in two tautomeric forms: 1H and 2H isomers. These isomers exhibit distinct properties and reactivity patterns .

Antitubercular Activity

Antifungal Properties

Anticancer Potential

Synthetic Strategies

Tautomeric Forms

未来方向

Pyrazolo[3,4-d]pyrimidines, including ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, have shown promising results in in vitro cytotoxic activity studies . These compounds can be considered as new candidates for further optimization as anticancer agents . Future research may focus on improving the selectivity, pharmacokinetic profiles, and in vivo efficacy of these compounds .

作用机制

Target of Action

Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a novel compound that has been identified as a potential inhibitor of CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can potentially disrupt the normal cell cycle and prevent the proliferation of cancer cells .

Mode of Action

The interaction of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate with its target, CDK2, results in significant changes in the cell cycle. The compound binds to the active site of CDK2, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Result of Action

The molecular and cellular effects of the action of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate are primarily related to its ability to inhibit CDK2 and disrupt the cell cycle . This can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

属性

IUPAC Name |

ethyl 1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-26-19(25)14-8-10-23(11-9-14)17-16-12-22-24(18(16)21-13-20-17)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYGZEGGLONHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)

![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)

![N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2711046.png)

![ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2711047.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2711048.png)